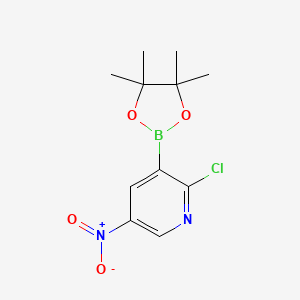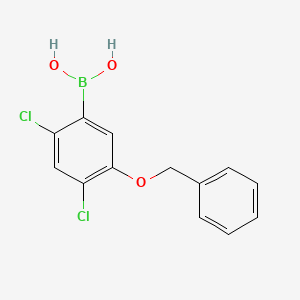
(5-(Benzyloxy)-2,4-Dichlorphenyl)boronsäure
Übersicht
Beschreibung
“(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” is a type of boronic acid, which are highly valuable building blocks in organic synthesis . Boronic acids are known for their ability to form five-membered boronate esters with diols . This particular compound has not been specifically described in the literature, but it likely shares many properties with other boronic acids.
Chemical Reactions Analysis
Boronic acids are known for their ability to undergo Suzuki–Miyaura cross-coupling, a widely-used transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .Physical And Chemical Properties Analysis
Boronic acids are generally stable, readily prepared, and environmentally benign . They are usually bench stable, easy to purify, and often commercially available . The specific physical and chemical properties of “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.Wissenschaftliche Forschungsanwendungen
Organische Synthese
(5-(Benzyloxy)-2,4-Dichlorphenyl)boronsäure: ist ein wertvolles Reagenz in der organischen Synthese, insbesondere in Suzuki-Miyaura-Kreuzkupplungsreaktionen {svg_1} {svg_2}. Diese Reaktion ist entscheidend für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen, die die Synthese komplexer organischer Moleküle, Pharmazeutika und Polymere ermöglichen.
Medizinische Chemie
In der medizinischen Chemie sind Boronsäuren für ihre Rolle bei der Entwicklung von therapeutischen Wirkstoffen bekannt {svg_3} {svg_4}. Sie werden verwendet, um die pharmakokinetischen Eigenschaften von Medikamenten zu verbessern, einschließlich Bioverfügbarkeit und Toxizitätsprofile.
Materialwissenschaft
Boronsäuren tragen zur Materialwissenschaft bei, indem sie dynamische kovalente Bindungen bilden {svg_5} {svg_6}. Diese Bindungen sind reversibel und reagieren auf Umweltveränderungen, wodurch sie sich ideal für die Herstellung von stimuli-reaktiven Materialien eignen.
Umweltwissenschaften
In den Umweltwissenschaften werden Boronsäuren in Sensoranwendungen zur Detektion verschiedener Analyten, einschließlich Schadstoffe und Toxine, eingesetzt {svg_7} {svg_8} {svg_9}. Sie können aufgrund ihrer Fähigkeit, Komplexe mit Diolen und Lewis-Basen zu bilden, als molekulare Erkennungselemente in Sensoren fungieren.
Analytische Chemie
Die analytische Chemie profitiert von Boronsäuren bei der Entwicklung von Sensoren und Trenntechnologien {svg_10} {svg_11}. Sie sind besonders nützlich für die Detektion von Zuckern und anderen diolhaltigen Verbindungen aufgrund ihrer selektiven Bindungseigenschaften.
Landwirtschaft
Obwohl direkte Anwendungen in der Landwirtschaft weniger verbreitet sind, können Boronsäuren zur Synthese von Verbindungen verwendet werden, die als Pestizide oder Wachstumsregulatoren dienen {svg_12} {svg_13}. Sie können auch an der Herstellung von Sensoren zur Überwachung der Bodengesundheit und der Pflanzenqualität beteiligt sein.
Sensortechnologie
Boronsäuren sind ein integraler Bestandteil der Sensortechnologie, insbesondere bei der Herstellung von Fluoreszenzsensoren für die Glukoseüberwachung und andere Bioanalyten {svg_14} {svg_15} {svg_16}. Sie sind in der Lage, Veränderungen der Analytkonzentrationen mit hoher Empfindlichkeit und Selektivität zu detektieren.
Supramolekulare Chemie
In der supramolekularen Chemie kann This compound verwendet werden, um molekulare Anordnungen und Netzwerke zu konstruieren {svg_17} {svg_18}. Diese Strukturen sind unerlässlich für die Entwicklung neuer Materialien mit neuartigen Eigenschaften und Funktionen.
Wirkmechanismus
Target of Action
The primary target of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In the SM cross-coupling reaction, the boronic acid compound acts as a nucleophile, donating a group to a transition metal catalyst, typically palladium . This process involves the transfer of an organic group from boron to palladium, forming a new carbon-metal bond .
Biochemical Pathways
The primary biochemical pathway affected by (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the SM cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which are fundamental in organic chemistry and essential for creating complex organic molecules . The compound’s role in this reaction contributes to the synthesis of a wide range of organic compounds .
Pharmacokinetics
This suggests that the compound’s bioavailability could be influenced by factors such as pH and the presence of water .
Result of Action
The primary result of the action of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid is the formation of carbon-carbon bonds . This is a fundamental process in organic chemistry, enabling the synthesis of a wide range of complex organic molecules . The compound’s role in the SM cross-coupling reaction contributes to the synthesis of these molecules .
Action Environment
The efficacy and stability of (5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic esters are sensitive to hydrolysis . Additionally, the pH of the environment can significantly influence the rate of this hydrolysis, with the reaction being considerably accelerated at physiological pH . Therefore, these factors must be carefully considered when using this compound in biochemical applications .
Safety and Hazards
Zukünftige Richtungen
Boronic acids continue to be a subject of research due to their utility in various fields. Future directions may include the development of more efficient synthesis methods, the exploration of new reactions, and the design of boronic acid-based materials for various applications . The specific future directions for “(5-(Benzyloxy)-2,4-dichlorophenyl)boronic acid” have not been described in the literature.
Biochemische Analyse
Biochemical Properties
The 5-(Benzyloxy)-2,4-dichlorophenylboronic Acid compound plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura cross-coupling . This reaction is a type of palladium-catalyzed cross-coupling process that allows for the formation of carbon-carbon bonds . The compound can interact with various enzymes and proteins during these reactions, although the specific biomolecules it interacts with can vary depending on the reaction conditions .
Molecular Mechanism
The molecular mechanism of action of 5-(Benzyloxy)-2,4-dichlorophenylboronic Acid is primarily understood in the context of the Suzuki-Miyaura cross-coupling reaction . In this reaction, the compound acts as an organoboron reagent, which is transferred from boron to palladium during the transmetalation process . This process involves binding interactions with biomolecules and can lead to changes in gene expression .
Eigenschaften
IUPAC Name |
(2,4-dichloro-5-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-11-7-12(16)13(6-10(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVMHOHDMRUZMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681687 | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256346-47-0 | |
| Record name | Boronic acid, B-[2,4-dichloro-5-(phenylmethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Benzyloxy)-2,4-dichlorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10681687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




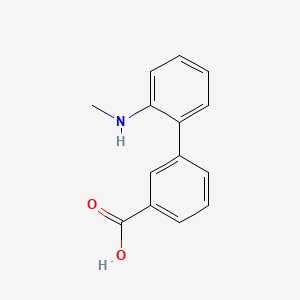
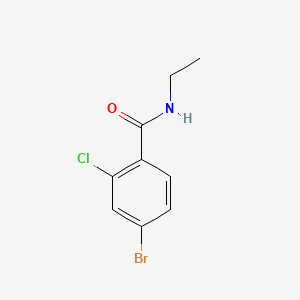


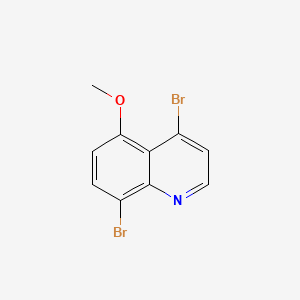

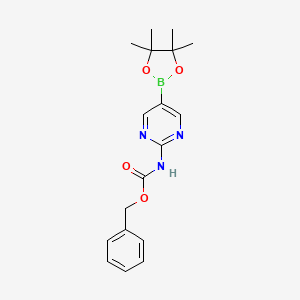
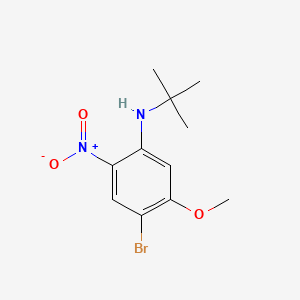
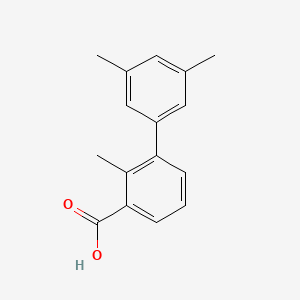
![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B599203.png)

